molecular formula C11H20N2 B12630196 Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] CAS No. 1184915-36-3

Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]

Cat. No.: B12630196
CAS No.: 1184915-36-3
M. Wt: 180.29 g/mol
InChI Key: VQDKZPRZDOYABN-UHFFFAOYSA-N
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Description

Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] is a nitrogen-containing heterocyclic compound that features a unique spiro structure. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrazine ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to other pyrrolopyrazine derivatives .

Properties

CAS No.

1184915-36-3

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]

InChI

InChI=1S/C11H20N2/c1-2-6-11(5-1)9-13-7-3-4-10(13)8-12-11/h10,12H,1-9H2

InChI Key

VQDKZPRZDOYABN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN3CCCC3CN2

Origin of Product

United States

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